Ffp-18-am

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C62H81N5O25 |

|---|---|

Molecular Weight |

1296.3 g/mol |

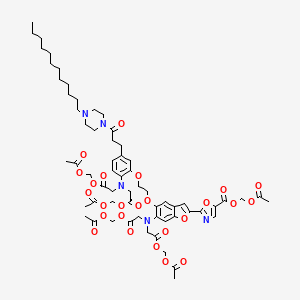

IUPAC Name |

acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[3-(4-dodecylpiperazin-1-yl)-3-oxopropyl]phenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C62H81N5O25/c1-7-8-9-10-11-12-13-14-15-16-21-64-22-24-65(25-23-64)56(73)20-18-47-17-19-49(66(33-57(74)86-37-81-42(2)68)34-58(75)87-38-82-43(3)69)52(28-47)79-26-27-80-53-29-48-30-54(61-63-32-55(92-61)62(78)90-41-85-46(6)72)91-51(48)31-50(53)67(35-59(76)88-39-83-44(4)70)36-60(77)89-40-84-45(5)71/h17,19,28-32H,7-16,18,20-27,33-41H2,1-6H3 |

InChI Key |

JBQFJDPIQOVITR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Calcium Binding Mechanism of Ffp-18-am

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ffp-18-am is a specialized, cell-permeant fluorescent indicator designed for the ratiometric measurement of near-membrane intracellular calcium concentrations ([Ca²⁺]ᵢ). As an analog of the widely-used Fura-2 indicator, Ffp-18 operates on a similar principle of calcium chelation-induced changes in its fluorescence properties. Its distinguishing feature is a lipophilic tail that anchors the molecule to the inner leaflet of the plasma membrane, allowing for targeted analysis of calcium dynamics in this critical subcellular region. This guide provides a comprehensive overview of the calcium binding mechanism of Ffp-18, its spectral properties, and detailed protocols for its application and calibration.

Core Mechanism of Ffp-18 Calcium Binding

The functionality of Ffp-18 as a calcium indicator is centered around its molecular structure, which combines a calcium-chelating moiety with a fluorophore. The acetoxymethyl (AM) ester form, this compound, is a non-polar derivative that readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant form, Ffp-18. This active form possesses a carboxylate-rich calcium-binding pocket structurally analogous to BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).

The fundamental mechanism of calcium detection by Ffp-18 involves a conformational change in the molecule upon binding to Ca²⁺ ions. This binding event alters the electronic environment of the conjugated fluorophore, leading to a shift in its fluorescence excitation spectrum.

Signaling Pathway of Ffp-18 Calcium Detection

The process of this compound loading and subsequent calcium detection can be visualized as a clear signaling pathway.

Quantitative Data and Spectral Properties

Ffp-18 is a ratiometric indicator, meaning the concentration of free Ca²⁺ can be determined from the ratio of fluorescence intensities at two different excitation wavelengths. This method offers a significant advantage as it is largely independent of indicator concentration, path length, and photobleaching. Ffp-18 was specifically designed to have a lower affinity for Ca²⁺ compared to Fura-2, making it suitable for measuring the higher calcium concentrations often found near the plasma membrane during cellular signaling events.[1]

| Property | Value | Reference |

| Ca²⁺ Dissociation Constant (Kd) | Lower affinity than Fura-2 (exact value not consistently reported in literature, requires empirical determination for specific experimental conditions) | --INVALID-LINK-- |

| Excitation Wavelengths | Similar to Fura-2, with a shift upon Ca²⁺ binding. Typically excited at ~340 nm and ~380 nm. | --INVALID-LINK-- |

| Emission Wavelength | ~510 nm | --INVALID-LINK-- |

| Formulation | Cell-permeant acetoxymethyl (AM) ester | --INVALID-LINK-- |

| Subcellular Localization | Inner leaflet of the plasma membrane | --INVALID-LINK-- |

Experimental Protocols

Cell Loading with this compound

This protocol describes the general procedure for loading adherent cells with this compound. Optimization of dye concentration and incubation time may be necessary for different cell types.

Materials:

-

This compound stock solution (e.g., 1 mM in anhydrous DMSO)

-

Pluronic F-127 (e.g., 20% w/v in DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or a HEPES-based buffer)

-

Adherent cells cultured on coverslips

Procedure:

-

Prepare Loading Buffer: For a final concentration of 5 µM this compound, add 5 µL of the 1 mM this compound stock solution and an equal volume of 20% Pluronic F-127 to 1 mL of physiological buffer. Vortex thoroughly to disperse the dye.

-

Cell Incubation: Replace the cell culture medium with the prepared loading buffer.

-

Incubate: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator.

-

Wash: After incubation, wash the cells three times with fresh, dye-free physiological buffer to remove extracellular this compound.

-

De-esterification: Incubate the cells in dye-free buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging: The cells are now ready for fluorescence imaging.

In Situ Calibration of Ffp-18

To accurately determine the intracellular Ca²⁺ concentration, an in situ calibration should be performed under conditions that mimic the intracellular environment as closely as possible. This protocol is based on the principles of calibrating Fura-2 and other ratiometric indicators.

Materials:

-

Cells loaded with Ffp-18

-

Calcium-free buffer (containing a Ca²⁺ chelator like EGTA)

-

Calcium-saturating buffer (containing a high concentration of Ca²⁺)

-

Calcium ionophore (e.g., ionomycin or A23187)

-

Fluorescence microscope equipped for ratiometric imaging (with excitation filters for ~340 nm and ~380 nm, and an emission filter for ~510 nm)

Procedure:

-

Determine R_min: Perfuse the Ffp-18-loaded cells with the calcium-free buffer containing a calcium ionophore. This will deplete intracellular Ca²⁺, and the resulting fluorescence ratio (F₃₄₀/F₃₈₀) will be R_min.

-

Determine R_max: Perfuse the same cells with the calcium-saturating buffer, also containing the ionophore. This will saturate the intracellular Ffp-18 with Ca²⁺, and the resulting fluorescence ratio will be R_max.

-

Determine β: Measure the fluorescence intensity at 380 nm excitation in the calcium-free (F_free380) and calcium-saturating (F_sat380) conditions. β is the ratio of F_free380 to F_sat380.

-

Calculate [Ca²⁺]ᵢ: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

[Ca²⁺]ᵢ = K_d * β * [(R - R_min) / (R_max - R)]

Where:

-

[Ca²⁺]ᵢ is the intracellular free calcium concentration.

-

K_d is the dissociation constant of Ffp-18 for Ca²⁺ (which should be determined empirically for the specific experimental conditions).

-

R is the experimentally measured fluorescence ratio (F₃₄₀/F₃₈₀).

-

R_min is the ratio in the absence of Ca²⁺.

-

R_max is the ratio at Ca²⁺ saturation.

-

β is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions.

-

Conclusion

This compound provides a powerful tool for investigating calcium signaling in the dynamic microdomain near the plasma membrane. Its ratiometric properties allow for robust quantitative measurements. A thorough understanding of its membrane-anchored nature and its fura-2-like calcium-dependent spectral shift is essential for its effective application. For precise quantification, in situ calibration is strongly recommended to account for the influence of the specific cellular environment on the indicator's properties.

References

FFP-18-AM for Near-Membrane Calcium Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of FFP-18-AM, a specialized fluorescent indicator for the detection of near-membrane calcium (Ca²⁺) dynamics. Understanding localized Ca²⁺ signaling at the plasma membrane is critical for elucidating a vast array of cellular processes, from neurotransmission to immune responses, and for the development of novel therapeutics targeting these pathways.

Core Principle of this compound

This compound is a cell-permeable, ratiometric fluorescent Ca²⁺ indicator specifically engineered to monitor Ca²⁺ concentrations in the immediate vicinity of the inner leaflet of the plasma membrane.[1] It is a derivative of the well-known Ca²⁺ indicator Fura-2, modified with a lipophilic alkyl chain that anchors the molecule into the cell membrane.[2]

The acetoxymethyl (AM) ester form of FFP-18 allows for passive diffusion across the cell membrane into the cytoplasm. Once inside, ubiquitous intracellular esterases cleave the AM ester groups, rendering the molecule membrane-impermeable and trapping it within the cell. The lipophilic tail ensures its localization to the plasma membrane, positioning the Fura-2 moiety to detect Ca²⁺ fluxes in this specific microdomain.

Upon binding to Ca²⁺, FFP-18 exhibits a shift in its excitation spectrum, allowing for ratiometric imaging. This technique involves exciting the fluorophore at two different wavelengths and measuring the ratio of the emitted fluorescence intensities. This ratiometric approach provides a more accurate and stable measurement of Ca²⁺ concentration, as it is less susceptible to variations in dye concentration, photobleaching, and cell thickness compared to single-wavelength indicators.[3][4]

Mechanism of Action

The fundamental mechanism of FFP-18 for near-membrane Ca²⁺ detection can be summarized in the following steps:

Quantitative Data Presentation

| Parameter | FFP-18 | Fura-2 | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM (membrane-associated) | ~145 nM (in vitro) | [5], |

| Excitation Wavelengths (λex) | ~340 nm and ~380 nm (ratiometric) | ~340 nm and ~380 nm (ratiometric) | , |

| Emission Wavelength (λem) | ~510 nm | ~510 nm | |

| Quantum Yield | Not reported; expected to be high | High | - |

| Signal-to-Noise Ratio | Not reported; generally good for ratiometric dyes | Good | - |

| Localization | Inner leaflet of the plasma membrane | Cytosol |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in cellular imaging experiments. These protocols are based on established methods for AM ester dyes and should be optimized for specific cell types and experimental conditions.

This compound Loading Protocol

This protocol outlines the steps for loading cells with this compound for subsequent near-membrane Ca²⁺ imaging.

Materials:

-

This compound (dissolved in anhydrous DMSO to a stock concentration of 1-5 mM)

-

Pluronic F-127 (20% w/v in DMSO, optional)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured cells on coverslips or in imaging dishes

Procedure:

-

Prepare Loading Solution: Dilute the this compound stock solution into the physiological buffer to a final concentration of 1-10 µM. For cells that are difficult to load, the addition of Pluronic F-127 to a final concentration of 0.02% can aid in dye solubilization.

-

Cell Loading: Remove the culture medium from the cells and replace it with the loading solution. Incubate the cells for 15-60 minutes at 37°C. The optimal loading time and dye concentration should be determined empirically for each cell type to ensure adequate signal without causing cellular artifacts.

-

Washing: After incubation, wash the cells 2-3 times with warmed physiological buffer to remove the extracellular dye.

-

De-esterification: Incubate the cells in fresh, dye-free buffer for an additional 30 minutes at 37°C. This step allows for the complete cleavage of the AM ester groups by intracellular esterases, which is essential for trapping the dye and for its Ca²⁺ sensitivity.

-

Imaging: The cells are now ready for near-membrane Ca²⁺ imaging.

Ratiometric Fluorescence Imaging

Instrumentation:

-

An inverted fluorescence microscope equipped with a light source capable of rapidly switching between ~340 nm and ~380 nm excitation wavelengths (e.g., a xenon arc lamp with a filter wheel or a dedicated LED light source).

-

A sensitive camera (e.g., sCMOS or EMCCD) for capturing the fluorescence emission.

-

Appropriate filter sets:

-

Excitation filters: 340 nm and 380 nm

-

Dichroic mirror: ~400 nm cutoff

-

Emission filter: ~510 nm

-

Procedure:

-

Mount the coverslip with the this compound loaded cells onto the microscope stage.

-

Acquire images by alternating the excitation wavelength between 340 nm and 380 nm. The emission is collected at ~510 nm for both excitation wavelengths.

-

The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is then calculated for each pixel or region of interest. This ratio is proportional to the intracellular Ca²⁺ concentration.

Application in a Key Signaling Pathway: Store-Operated Calcium Entry (SOCE)

A prime application for FFP-18 is the study of store-operated calcium entry (SOCE), a crucial Ca²⁺ influx pathway that is activated in response to the depletion of Ca²⁺ from the endoplasmic reticulum (ER). The key molecular players in this pathway are the ER Ca²⁺ sensor, STIM1, and the plasma membrane Ca²⁺ channel, Orai1.

The process begins with the depletion of ER Ca²⁺ stores, which is sensed by STIM1. This causes STIM1 to translocate to ER-plasma membrane junctions, where it directly interacts with and activates Orai1 channels, leading to Ca²⁺ influx across the plasma membrane. This localized Ca²⁺ entry at the membrane is precisely the type of event that FFP-18 is designed to detect.

By using FFP-18, researchers can directly visualize the localized increase in Ca²⁺ at the plasma membrane resulting from Orai1 channel opening, providing a powerful tool to investigate the dynamics and regulation of SOCE in various physiological and pathological contexts. This is particularly valuable in drug discovery for screening compounds that modulate the activity of STIM1 or Orai1.

References

- 1. Near membrane Ca2+ changes resulting from store release in neutrophils: detection by FFP-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Introduction of antigenic phospholipids into the plasma membrane of mammalian cells: organization and antibody-induced lipid redistribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fura-2 - Wikipedia [en.wikipedia.org]

- 4. Fura-2 AM | AAT Bioquest [aatbio.com]

- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]

Ffp-18-am: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Ffp-18-am, a fluorescent indicator designed for the precise measurement of near-membrane calcium concentrations. This document details the underlying mechanism of action, experimental protocols for its use, and relevant signaling pathways, serving as a vital resource for researchers in cellular biology, neuroscience, and drug discovery.

Core Chemical and Physical Properties

This compound, with the IUPAC name acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[3-(4-dodecylpiperazin-1-yl)-3-oxopropyl]phenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate, is a cell-permeable acetoxymethyl (AM) ester.[1] Its structure is specifically engineered to anchor within the plasma membrane, allowing for targeted measurement of calcium ions in the sub-membrane cellular region.

Table 1: Physicochemical and Optical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C62H81N5O25 | [1] |

| Molecular Weight | 1296.33 g/mol | [2][3] |

| CAS Number | 348079-15-2 | [2] |

| Solubility | Soluble in DMSO | |

| Excitation Maximum (Ca2+-bound) | 335 nm | |

| Emission Maximum (Ca2+-bound) | 505 nm |

Mechanism of Action: A Near-Membrane Calcium Sensor

This compound functions as a sophisticated tool for elucidating calcium signaling dynamics in the immediate vicinity of the cell membrane. Its mechanism of action can be dissected into a multi-step process that ensures its localization and calcium-sensing fidelity.

The this compound molecule is initially hydrophobic, a characteristic that facilitates its passive diffusion across the cell membrane into the cytoplasm. Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester groups. This enzymatic action transforms the molecule into its active, membrane-impermeant form, Ffp-18 acid. The cleaved molecule, now bearing multiple carboxylate groups, becomes hydrophilic and is effectively trapped within the cell.

A key feature of this compound's design is its lipophilic tail, which anchors the molecule to the inner leaflet of the plasma membrane. This strategic positioning allows the Ca2+-chelating portion of the molecule to monitor calcium concentrations specifically in the sub-membrane space, a critical microdomain for many cellular signaling events.

References

- 1. Detection of changes in near-membrane Ca2+ concentration using a novel membrane-associated Ca2+ indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New fluorescent calcium indicators designed for cytosolic retention or measuring calcium near membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ionbiosciences.com [ionbiosciences.com]

The Hydrolysis of Acetoxymethyl Esters: A Technical Guide to Intracellular Activation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acetoxymethyl (AM) esters are a cornerstone of prodrug and probe design, enabling the efficient delivery of polar molecules across the plasma membrane. This technical guide provides an in-depth examination of the hydrolysis mechanism of AM esters, a critical step for their intracellular activation. While this document uses "Ffp-18-am" as a representative example, the principles and methodologies described are broadly applicable to the diverse range of AM ester-containing compounds. We will delve into the enzymatic processes, present hypothetical experimental data for illustrative purposes, and provide detailed protocols for studying the hydrolysis kinetics.

Introduction to Acetoxymethyl Ester Prodrugs

The acetoxymethyl ester strategy is a widely employed method to mask polar functional groups, such as carboxylates and phosphates, thereby increasing the lipophilicity and membrane permeability of a parent molecule.[1][2][3] This modification converts a charged, cell-impermeant compound into a neutral, hydrophobic molecule that can readily diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active molecule and trapping it within the cytoplasm.[1][4] This approach has been instrumental in the development of fluorescent indicators for ions like Ca2+, tools for assessing cell viability, and various therapeutic agents.

The Hydrolysis Mechanism of this compound

The intracellular activation of this compound is a two-step process initiated by the enzymatic cleavage of the ester bond, followed by the spontaneous decomposition of an unstable intermediate.

Enzymatic Cleavage

The hydrolysis of the acetoxymethyl ester of Ffp-18 is catalyzed by a broad range of intracellular carboxylesterases (CEs). These enzymes, belonging to the serine hydrolase superfamily, are abundant in the cytoplasm of mammalian cells. Human carboxylesterases CES1 and CES2 are the most well-characterized enzymes involved in the metabolism of ester-containing prodrugs. The active site of these esterases contains a catalytic triad (serine, histidine, and an acidic residue) that facilitates the nucleophilic attack on the carbonyl carbon of the ester group.

Chemical Decomposition

The enzymatic hydrolysis of the acetate ester yields an unstable hemiacetal intermediate. This intermediate rapidly and spontaneously decomposes to release the active Ffp-18 molecule, formaldehyde, and acetic acid. The regeneration of the polar functional group on Ffp-18 prevents its diffusion back across the plasma membrane, leading to its intracellular accumulation.

Quantitative Analysis of this compound Hydrolysis

The efficiency of intracellular activation of this compound can be quantified by determining its hydrolysis rate in the presence of esterases or in cell lysates. The following table presents hypothetical kinetic data for the hydrolysis of this compound.

| Parameter | Porcine Liver Esterase | Human Recombinant CES1 | Human Recombinant CES2 | HeLa Cell Lysate |

| Vmax (nmol/min/mg) | 125.8 | 210.5 | 85.3 | 45.7 |

| Km (µM) | 15.2 | 8.9 | 25.1 | 18.4 |

| kcat (s⁻¹) | 35.2 | 58.9 | 23.9 | - |

| kcat/Km (M⁻¹s⁻¹) | 2.3 x 10⁶ | 6.6 x 10⁶ | 9.5 x 10⁵ | - |

| Half-life in Plasma (min) | - | - | - | - |

| Porcine Plasma | 5.8 | |||

| Mouse Plasma | 0.6 | |||

| Human Plasma | 2.1 |

Note: The data presented in this table is illustrative and intended for demonstration purposes only. Actual values would need to be determined experimentally. The half-life in plasma highlights the potential for premature hydrolysis by extracellular esterases, a critical consideration for in vivo applications.

Experimental Protocols

In Vitro Enzyme Kinetics Assay

This protocol describes the determination of kinetic parameters for this compound hydrolysis using purified esterases.

Materials:

-

Purified esterase (e.g., Porcine Liver Esterase, human recombinant CES1/CES2)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of detecting the product of this compound hydrolysis (e.g., by fluorescence or absorbance)

Procedure:

-

Prepare a series of dilutions of the this compound substrate in the assay buffer.

-

Add a fixed concentration of the esterase enzyme to each well of the microplate.

-

Initiate the reaction by adding the this compound dilutions to the wells.

-

Monitor the rate of product formation over time using the microplate reader.

-

Calculate the initial reaction velocities for each substrate concentration.

-

Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Cell-Based Hydrolysis Assay

This protocol measures the rate of this compound hydrolysis in a cellular context.

Materials:

-

Cultured cells (e.g., HeLa, HepG2)

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate, chamber slide).

-

Incubate the cells with various concentrations of this compound in cell culture medium for different time points.

-

Wash the cells with PBS to remove extracellular this compound.

-

Lyse the cells or directly measure the intracellular fluorescence of the hydrolyzed Ffp-18 product using a fluorescence microscope or flow cytometer.

-

Quantify the amount of hydrolyzed product and determine the rate of intracellular hydrolysis.

Conclusion

The hydrolysis of acetoxymethyl esters is a fundamental mechanism for the intracellular activation of a wide array of prodrugs and chemical probes. Understanding the kinetics and enzymatic players involved in this process is crucial for the rational design of molecules with improved cellular delivery and retention. While the specific data for "this compound" remains illustrative, the principles and experimental approaches outlined in this guide provide a robust framework for researchers in drug development and chemical biology to investigate the hydrolysis of any AM ester-containing compound. Future studies should focus on characterizing the specific esterases involved in the activation of novel AM-ester compounds and optimizing their design to achieve desired cell or tissue selectivity.

References

- 1. What is an AM ester? | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Acetoxymethyl esters of phosphates, enhancement of the permeability and potency of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Spectral Properties of Ffp-18-am for Fluorescence Microscopy

Notice to Researchers, Scientists, and Drug Development Professionals:

This guide will proceed by outlining the typical data required for such a technical document, highlighting the current information gap for Ffp-18-am. We will provide standardized experimental protocols for characterizing fluorescent calcium indicators as a reference for researchers who may have access to this compound.

Core Spectral Properties: The Information Gap

A thorough characterization of a fluorescent probe is essential for its effective use in microscopy. For this compound, the following critical data points are currently unavailable:

-

Excitation and Emission Maxima: The specific wavelengths at which this compound is optimally excited and at which it emits the most photons are unknown.

-

Molar Extinction Coefficient (ε): This value, indicating how strongly the molecule absorbs light at a given wavelength, is necessary to calculate the probe's brightness and to quantify its concentration.

-

Quantum Yield (Φ): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed, is a key determinant of a fluorophore's brightness.

-

Photostability: Data on the rate at which this compound photobleaches under typical imaging conditions is crucial for planning time-lapse experiments and ensuring data quality.

-

Two-Photon Absorption Cross-Section: For applications in two-photon microscopy, this parameter is essential for predicting signal strength.

The only available information for this compound is its intended use as a near-membrane calcium indicator, its cell-permeable nature (indicated by the "-am" suffix, suggesting an acetoxymethyl ester form), its molecular formula (C62H81N5O25), and its CAS number (348079-15-2)[1].

Standardized Experimental Protocols for Characterization of Fluorescent Calcium Indicators

In the absence of specific protocols for this compound, this section provides generalized methodologies for characterizing the spectral properties of any new fluorescent calcium indicator. These protocols are based on established techniques in the field.

Determination of Excitation and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of the fluorescent probe in its calcium-free and calcium-bound states.

Methodology:

-

Prepare Solutions:

-

Prepare a stock solution of the de-esterified form of the fluorescent probe in a suitable buffer (e.g., MOPS).

-

Prepare two working solutions:

-

"Calcium-free" buffer: The buffer containing a high concentration of a calcium chelator like EGTA (e.g., 10 mM).

-

"Calcium-saturating" buffer: The buffer containing a known high concentration of free calcium (e.g., >10 µM).

-

-

-

Spectrofluorometry:

-

Using a spectrofluorometer, record the excitation spectrum by scanning a range of excitation wavelengths while monitoring emission at a fixed wavelength (typically slightly longer than the expected emission maximum).

-

Record the emission spectrum by exciting the sample at a fixed wavelength (the determined excitation maximum) and scanning a range of emission wavelengths.

-

Repeat these measurements for both the calcium-free and calcium-saturating solutions.

-

Measurement of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient at the absorbance maximum.

Methodology:

-

Prepare a Dilution Series: Prepare a series of known concentrations of the de-esterified probe in the chosen buffer.

-

Spectrophotometry:

-

Using a spectrophotometer, measure the absorbance of each solution at the determined absorbance maximum (λ_max).

-

Plot absorbance versus concentration.

-

-

Beer-Lambert Law: The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law: A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of fluorescence emission.

Methodology (Relative Method):

-

Select a Standard: Choose a well-characterized fluorescent standard with a known quantum yield and similar excitation and emission properties to the probe being tested (e.g., Fluorescein or Rhodamine 6G).

-

Measure Absorbance: Prepare dilute solutions of both the test probe and the standard in the same solvent, ensuring their absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectra of both the test probe and the standard under identical excitation conditions (same excitation wavelength and slit widths).

-

Calculate Quantum Yield: The quantum yield (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

"sample" refers to the test probe and "std" refers to the standard.

-

Assessment of Photostability

Objective: To quantify the rate of photobleaching under defined illumination conditions.

Methodology:

-

Sample Preparation: Prepare a sample of cells loaded with the fluorescent probe or the purified probe immobilized in a gel.

-

Microscopy:

-

Mount the sample on a fluorescence microscope.

-

Acquire a time-lapse series of images under constant illumination from a defined light source (e.g., a laser of a specific wavelength and power).

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of the sample in each frame.

-

Plot the normalized fluorescence intensity as a function of time.

-

The photostability can be quantified by the half-life of the fluorescence decay.

-

Putative Signaling Pathway and Experimental Workflow

Given that this compound is described as a near-membrane calcium indicator, its use would be integrated into studies of signaling pathways that involve localized calcium transients at the plasma membrane. Examples include store-operated calcium entry (SOCE), receptor-operated calcium entry, and signaling cascades initiated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

Below are generalized diagrams representing a typical experimental workflow for using a fluorescent calcium indicator and a simplified signaling pathway involving near-membrane calcium.

Caption: Generalized experimental workflow for using a fluorescent calcium indicator.

Caption: Simplified signaling pathway involving near-membrane calcium influx.

Conclusion and Recommendations

The fluorescent probe this compound is poorly characterized in the public domain, preventing the creation of a comprehensive technical guide based on its specific properties. Researchers interested in using this probe should exercise caution and would need to perform extensive in-house validation and characterization following the standardized protocols outlined in this document. Given the lack of available information and the "out of stock" status from its only identified vendor, it is recommended that researchers consider well-characterized and commercially available near-membrane calcium indicators as alternatives for their studies. Should this compound become available, a thorough characterization of its spectral properties and performance in biological systems will be a prerequisite for its reliable application in fluorescence microscopy.

References

Investigating Calcium Microdomains with Ffp-18-AM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ffp-18-AM, a ratiometric fluorescent indicator specifically designed for the investigation of near-membrane calcium (Ca²⁺) microdomains. This compound offers a valuable tool for dissecting the intricate spatiotemporal dynamics of Ca²⁺ signaling in a variety of cellular processes. This document outlines the core properties of Ffp-18, detailed experimental protocols for its application, and visual representations of relevant signaling pathways and workflows.

Introduction to this compound

This compound is a cell-permeant acetoxymethyl ester derivative of the fluorescent Ca²⁺ indicator Ffp-18. Structurally, Ffp-18 is an amphipathic analog of Fura-2, engineered to preferentially localize to the plasma membrane. This unique characteristic allows for the specific measurement of Ca²⁺ concentrations in the immediate vicinity of the cell membrane, a critical region for the regulation of numerous cellular events, including ion channel activity, exocytosis, and signal transduction cascades.

Upon entering the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active Ffp-18 indicator in the cytoplasm. Its lipophilic tail anchors it to the inner leaflet of the plasma membrane, positioning the Fura-2 moiety to detect Ca²⁺ fluxes in this distinct subcellular compartment. As a ratiometric indicator, Ffp-18 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺, a property that allows for quantitative measurements of Ca²⁺ concentration that are largely independent of indicator concentration, photobleaching, and cell path length.

Quantitative Data Presentation

The following table summarizes the key quantitative properties of Ffp-18. These parameters are essential for designing and interpreting experiments aimed at measuring near-membrane Ca²⁺ dynamics.

| Property | Value | Reference |

| Indicator Name | Ffp-18 (also referred to as Fura-FFP18) | [1] |

| Form for Cell Loading | This compound (acetoxymethyl ester) | [1] |

| Target Analyte | Calcium (Ca²⁺) | [1] |

| Subcellular Localization | Near the plasma membrane | [1] |

| Dissociation Constant (Kd) for Ca²⁺ | 400 nM | [1] |

| Excitation Wavelength (Ca²⁺-free) | ~380 nm (inferred from Fura-2) | |

| Excitation Wavelength (Ca²⁺-bound) | ~340 nm (inferred from Fura-2) | |

| Emission Wavelength | 510 nm | |

| Measurement Type | Ratiometric (Excitation) |

Experimental Protocols

This section provides a detailed methodology for the use of this compound in investigating near-membrane Ca²⁺ microdomains, with a focus on applications in neutrophils.

Materials

-

This compound (acetoxymethyl ester)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

HBSS without Ca²⁺ and Mg²⁺

-

Bovine Serum Albumin (BSA)

-

Agonists (e.g., fMLP, thapsigargin)

-

Quenching agent (e.g., NiCl₂)

-

Isolated neutrophils or other target cells

This compound Stock Solution Preparation

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

For enhanced dispersion in aqueous media, a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO can be prepared.

Cell Loading with this compound

-

Isolate neutrophils using standard laboratory procedures (e.g., density gradient centrifugation).

-

Resuspend the isolated neutrophils in HBSS without Ca²⁺ and Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.

-

Prepare the loading buffer: Dilute the this compound stock solution into the cell suspension to a final concentration of 0.5 - 5 µM. To aid in dye solubilization, the this compound stock can be premixed with an equal volume of 20% Pluronic F-127 before dilution.

-

Incubate the cells with the this compound loading buffer for 30-45 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS containing Ca²⁺ and Mg²⁺ and 1% BSA to remove extracellular dye.

-

Resuspend the cells in HBSS with Ca²⁺ and Mg²⁺ and allow them to rest for at least 30 minutes at room temperature in the dark to ensure complete de-esterification of the dye.

Ratiometric Calcium Imaging

-

Mount the this compound loaded cells on a suitable imaging chamber (e.g., a glass-bottom dish).

-

Use an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm.

-

Collect the fluorescence emission at 510 nm.

-

Acquire images at a suitable frame rate to capture the dynamics of the Ca²⁺ signals of interest.

-

To isolate the near-membrane Ca²⁺ signal, extracellularly facing Ffp-18 can be quenched by adding a membrane-impermeant ion like Ni²⁺ (e.g., 5 mM NiCl₂).

Data Analysis and Calibration

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

-

The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

Kd is the dissociation constant of Ffp-18 for Ca²⁺ (400 nM).

-

R is the measured 340/380 nm fluorescence ratio.

-

Rmin is the ratio in the absence of Ca²⁺.

-

Rmax is the ratio at saturating Ca²⁺ concentrations.

-

Sf2/Sb2 is the ratio of the fluorescence intensity at 380 nm in the absence of Ca²⁺ to that at saturating Ca²⁺.

In situ calibration is recommended to determine Rmin and Rmax in the specific experimental setup.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of fMLP and thapsigargin in neutrophils, which can be investigated using this compound.

Caption: fMLP signaling pathway leading to intracellular Ca²⁺ release in neutrophils.

Caption: Thapsigargin mechanism of action leading to store-operated Ca²⁺ entry.

Experimental Workflow

The following diagram outlines the general experimental workflow for using this compound.

Caption: General experimental workflow for using this compound to measure near-membrane Ca²⁺.

References

A Technical Guide to the Study of Store-Operated Calcium Entry (SOCE)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Store-Operated Calcium Entry (SOCE) is a crucial and ubiquitous signaling mechanism in a multitude of cell types. It is instrumental in regulating a wide array of physiological processes, from gene expression and cell proliferation to immune responses. Dysregulation of SOCE has been implicated in numerous pathologies, including immunodeficiency, autoimmune diseases, and cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the core principles of SOCE, clarifies the role of specific molecular tools, and offers detailed protocols for its study.

A notable point of clarification pertains to the compound Ffp-18-am . Contrary to some potential misconceptions, this compound is not an inhibitor of SOCE. Instead, it is the acetoxymethyl ester form of FFP-18, a fluorescent calcium indicator specifically designed to localize at the inner leaflet of the plasma membrane. Its purpose is to measure near-membrane calcium dynamics, which are a direct consequence of SOCE activation, offering a spatially refined alternative to cytosolic calcium indicators.

This document will detail the molecular players in the SOCE pathway, present a curated list of established SOCE inhibitors with their quantitative data, and provide comprehensive experimental protocols for the robust measurement of SOCE and the evaluation of potential inhibitors.

The Store-Operated Calcium Entry (SOCE) Signaling Pathway

SOCE is a cellular process that is triggered by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER). This depletion is sensed by stromal interaction molecules (STIMs), which are ER-resident Ca²⁺ sensors. Upon Ca²⁺ unbinding in the ER lumen, STIM proteins oligomerize and translocate to ER-plasma membrane junctions. At these junctions, STIM proteins directly interact with and activate Orai channels, which are highly selective Ca²⁺ channels in the plasma membrane. The opening of Orai channels allows for the influx of extracellular Ca²⁺ into the cytosol, a current known as the Ca²⁺ release-activated Ca²⁺ (CRAC) current. This sustained Ca²⁺ influx is essential for the refilling of ER stores and for downstream signaling events.

Figure 1: The Store-Operated Calcium Entry (SOCE) signaling cascade.

The Role of this compound in Studying SOCE

Ffp-18 is a fluorescent Ca²⁺ indicator derived from Fura-2. A key feature of Ffp-18 is its lipophilic tail, which causes it to associate with the inner leaflet of the plasma membrane.[1][2] It is loaded into cells as its acetoxymethyl ester (this compound), which is a membrane-permeant form. Once inside the cell, esterases cleave the AM group, trapping the active Ffp-18 indicator.

Due to its subcellular localization, Ffp-18 is uniquely suited for measuring Ca²⁺ dynamics in the microdomain immediately beneath the plasma membrane.[1] This is the precise location where Ca²⁺ enters the cell through Orai channels during SOCE. Therefore, Ffp-18 can detect the rapid and substantial rise in local Ca²⁺ concentration at the membrane, which may differ significantly in timing and magnitude from the changes in the bulk cytosol that are measured by soluble indicators like Fura-2.[1][2]

Figure 2: Localization of FFP-18 at the plasma membrane for near-membrane Ca²⁺ detection.

Pharmacological Inhibition of SOCE

A variety of small molecules have been identified that inhibit SOCE through different mechanisms of action. These inhibitors are invaluable tools for dissecting the SOCE pathway and for investigating its physiological and pathological roles.

| Inhibitor | Mechanism of Action | Reported IC₅₀ | Key Considerations |

| 2-APB | Modulates STIM1-Orai1 coupling. Can potentiate at low concentrations (<10 µM) and inhibit at higher concentrations. | 1-50 µM (Inhibitory) | Lacks specificity; also affects IP₃ receptors and TRP channels. |

| SKF-96365 | Blocks Orai channels and other non-selective cation channels. | 1-15 µM | Not specific for SOCE; also inhibits voltage-gated Ca²⁺ channels. |

| BTP-2 (YM-58483) | Potent and irreversible inhibitor of SOCE. Appears to primarily inhibit Orai1 and Orai2. | 10-100 nM | Requires long pre-incubation times for maximal effect, suggesting an indirect mechanism of action. |

| Synta66 | Potent and selective inhibitor of CRAC channels. | 1.4-3.0 µM | Does not appear to interfere with STIM1 clustering. Requires pre-incubation. |

| Leflunomide/Teriflunomide | FDA-approved drugs for autoimmune diseases that have been shown to inhibit SOCE. The exact mechanism is still under investigation. | 4-10 µM | Less potent than other inhibitors but represent clinically relevant scaffolds. |

| ML-9 | Reversibly inhibits SOCE, potentially by preventing STIM1 puncta formation and translocation. | ~10 µM | Also a known inhibitor of myosin light chain kinase (MLCK), though its SOCE inhibition appears independent of this activity. |

Experimental Protocols

Measurement of SOCE using Fluorescent Ca²⁺ Indicators (Calcium Add-back Assay)

This is a standard method to temporally separate Ca²⁺ release from intracellular stores from the subsequent Ca²⁺ influx through store-operated channels.

Materials:

-

Cells of interest cultured on glass-bottom dishes or 96-well plates.

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM, or for near-membrane measurements, this compound).

-

Pluronic F-127.

-

HEPES-buffered saline (HBS) containing Ca²⁺ (e.g., 1-2 mM CaCl₂).

-

Ca²⁺-free HBS (containing a chelator like EGTA, e.g., 0.5 mM).

-

ER Ca²⁺ store depleting agent (e.g., Thapsigargin, a SERCA pump inhibitor, or an agonist like carbachol).

-

SOCE inhibitor of interest.

-

Fluorescence microscope or plate reader capable of ratiometric imaging (for Fura-2) or single-wavelength intensity measurement.

Protocol:

-

Cell Loading:

-

Prepare a loading solution of the chosen Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) in HBS. Add Pluronic F-127 (e.g., 0.02%) to aid dye solubilization.

-

Incubate cells with the loading solution at 37°C for 30-60 minutes.

-

Wash the cells with HBS to remove excess extracellular dye.

-

-

Baseline Measurement:

-

Place the cells in Ca²⁺-free HBS.

-

Record the baseline fluorescence for 2-5 minutes to ensure a stable signal.

-

-

Store Depletion:

-

Add the store-depleting agent (e.g., 1 µM Thapsigargin) to the Ca²⁺-free HBS.

-

Record the transient increase in cytosolic Ca²⁺ resulting from the release of Ca²⁺ from the ER. Continue recording until the signal returns to a stable plateau.

-

-

Inhibitor Addition (Optional):

-

If testing an inhibitor, add the compound to the well at the desired concentration and incubate for the appropriate time (this can range from a few minutes to over 30 minutes depending on the inhibitor).

-

-

Calcium Add-back:

-

Reintroduce extracellular Ca²⁺ by adding a concentrated CaCl₂ solution to the well to achieve a final concentration of 1-2 mM.

-

Record the subsequent sharp and sustained increase in fluorescence. This rise represents the store-operated calcium entry.

-

-

Data Analysis:

-

Quantify the magnitude of SOCE by measuring the peak fluorescence intensity after Ca²⁺ re-addition or by calculating the area under the curve.

-

For inhibitor studies, compare the magnitude of SOCE in the presence and absence of the inhibitor to determine the percent inhibition and calculate the IC₅₀.

-

References

Illuminating the Cell's Edge: A Technical Guide to the Discovery and Development of Near-Membrane Calcium Indicators

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of near-membrane calcium (Ca²⁺) indicators, crucial tools for dissecting the intricate signaling cascades that occur at the cell periphery. Sub-plasma membrane Ca²⁺ dynamics govern a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. Understanding these localized signals requires specialized probes capable of reporting Ca²⁺ concentration changes specifically within this spatially restricted domain. This document details the evolution, comparative properties, and practical application of both genetically encoded and synthetic near-membrane Ca²⁺ indicators.

Introduction: The Significance of the Submembrane Calcium Signal

Calcium signaling is characterized by its remarkable spatiotemporal complexity. Global changes in cytosolic Ca²⁺ represent only one dimension of this signaling network. At the interface between the plasma membrane and the cytosol, highly localized and rapid Ca²⁺ microdomains are formed by the influx of extracellular Ca²⁺ through various channels or by release from near-membrane stores like the endoplasmic reticulum (ER). These signals are often too transient and spatially confined to be accurately measured by conventional cytosolic indicators[1]. The development of indicators that can be specifically targeted to or associate with the inner leaflet of the plasma membrane has been a pivotal advance, enabling researchers to directly visualize and quantify these critical signaling events.

Classes of Near-Membrane Calcium Indicators

Two primary classes of indicators have been developed to study near-membrane Ca²⁺: genetically encoded calcium indicators (GECIs) and synthetic chemical dyes.

Genetically Encoded Calcium Indicators (GECIs)

GECIs are fluorescent proteins engineered to change their fluorescence properties upon binding Ca²⁺. Their key advantage is the ability to be genetically targeted to specific subcellular locations, including the plasma membrane, through fusion with targeting motifs.[2][3]

-

Targeting Strategies: Common strategies involve fusing the GECI to a lipidation signal peptide, such as the N-terminal sequence of Lck (a Src family kinase) or the MARCKS domain, which directs myristoylation and palmitoylation, anchoring the sensor to the membrane.[3][4]

-

Common GECI Backbones: The GCaMP series, based on a circularly permuted green fluorescent protein (cpGFP), calmodulin (CaM), and the M13 peptide, is the most widely used scaffold for creating targeted indicators. Iterative improvements have led to variants with enhanced brightness, dynamic range, and kinetics.

Synthetic Calcium Indicators

Synthetic indicators are small molecules that chelate Ca²⁺. For near-membrane applications, these indicators are chemically modified to ensure their localization at the plasma membrane.

-

Targeting Strategies: Lipophilic tails, such as long alkyl chains, are conjugated to the Ca²⁺-sensitive fluorophore (e.g., Fura-2). This modification promotes the insertion of the indicator into the lipid bilayer, positioning the Ca²⁺-sensing moiety in the submembrane space.

-

Examples: FFP18 and C18-Fura-2 are well-characterized examples of this class. They consist of a Fura-2 derivative attached to a lipophilic chain, allowing them to associate with cell membranes and report on near-membrane Ca²⁺ levels with high temporal resolution.

Quantitative Comparison of Near-Membrane Indicators

The selection of an appropriate indicator depends on the specific experimental requirements, such as the expected Ca²⁺ concentration, the required temporal resolution, and the imaging setup. The table below summarizes key quantitative properties of several widely used near-membrane Ca²⁺ indicators.

| Indicator | Type | Targeting Moiety | Apparent K_d (nM) | Dynamic Range (ΔF/F_max or Ratio Change) | Wavelengths (Ex/Em, nm) | Key Features |

| Lck-GCaMP3 | GECI | Lck N-terminus | ~153 | >10-fold ΔF/F | ~488 / ~510 | Genetically targetable, improved brightness over GCaMP2. |

| Lck-GCaMP5G | GECI | Lck N-terminus | ~200-400 | ~2-fold greater than Lck-GCaMP3 | ~488 / ~510 | Improved dynamic range and sensitivity over GCaMP3. |

| C18-Fura-2 | Synthetic | C18 Alkyl Chain | ~150 | Ratiometric (Excitation) | 340 & 380 / ~510 | Ratiometric measurement allows for quantification of [Ca²⁺]. |

| FFP18 | Synthetic | Lipophilic Tail | Higher than Fura-2 (low μM range) | Ratiometric (Excitation) | 340 & 380 / ~510 | Lower Ca²⁺ affinity, suitable for measuring larger [Ca²⁺] transients. |

| Lck-GCaMP6f | GECI | Lck N-terminus | ~375 | High ΔF/F | ~488 / ~510 | Fast kinetics, suitable for resolving rapid neuronal activity. |

Key Signaling Pathways and Visualizations

Near-membrane Ca²⁺ signals are integral to many pathways. One of the most extensively studied is Store-Operated Calcium Entry (SOCE), a mechanism for replenishing ER Ca²⁺ stores and generating sustained Ca²⁺ signals.

Store-Operated Calcium Entry (SOCE) Pathway

SOCE is initiated by the depletion of Ca²⁺ from the ER. This is sensed by STIM1, an ER-resident protein, which then translocates to ER-plasma membrane junctions. Here, it activates Orai1, the pore-forming subunit of the CRAC (Calcium Release-Activated Calcium) channel, leading to Ca²⁺ influx across the plasma membrane.

Experimental Workflow Comparison

The workflows for using GECIs and synthetic indicators differ significantly, primarily in the method of indicator delivery and targeting.

Experimental Protocols

Detailed methodologies are critical for the successful application of these indicators. Below are representative protocols for using both a genetically encoded and a synthetic near-membrane indicator.

Protocol 1: Expression of Lck-GCaMP and Imaging via TIRF Microscopy

This protocol describes the transient transfection of mammalian cells with a plasmid encoding a membrane-targeted GCaMP and subsequent imaging.

Materials:

-

Plasmid DNA: pAAV-GFAP-Lck-GCaMP6f (or similar)

-

Adherent mammalian cells (e.g., HEK293, HeLa, or primary astrocytes)

-

Glass-bottom imaging dishes (e.g., 35 mm)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

HEPES-buffered salt solution (HBSS)

-

TIRF microscope equipped with a ~488 nm laser and an EMCCD camera.

Methodology:

-

Cell Plating: Plate cells onto glass-bottom dishes 24 hours before transfection to achieve 70-80% confluency.

-

Transfection: a. Prepare DNA-lipid complexes according to the transfection reagent manufacturer's protocol. For a 35 mm dish, typically 2.5 µg of plasmid DNA is used. b. Add the complexes to the cells and incubate for 24-48 hours to allow for robust expression of the Lck-GCaMP sensor.

-

Preparation for Imaging: a. Gently wash the cells twice with pre-warmed HBSS to remove culture medium. b. Add fresh HBSS to the dish. This will serve as the imaging buffer.

-

TIRF Microscopy: a. Place the dish on the microscope stage and bring the cells into focus. b. Switch to TIRF illumination mode. Adjust the laser angle to achieve total internal reflection, which selectively excites fluorophores within ~100 nm of the coverslip. c. Set camera acquisition parameters. For fast events, use frame rates of 10-100 Hz with an EMCCD camera for high sensitivity.

-

Image Acquisition: a. Record a baseline fluorescence for 30-60 seconds. b. Add the agonist or stimulus of interest to elicit a Ca²⁺ response. c. Continue recording to capture the full rise and decay of the fluorescence signal.

-

Data Analysis: a. Define regions of interest (ROIs) over responding cells or subcellular domains. b. Extract the mean fluorescence intensity for each ROI over time. c. Calculate the change in fluorescence as ΔF/F₀ = (F - F₀) / F₀, where F₀ is the baseline fluorescence.

Protocol 2: Loading Cells with Fura-2 AM Near-Membrane Derivative

This protocol outlines the loading of an acetoxymethyl (AM) ester form of a lipophilic Fura-2 derivative, such as C18-Fura-2 AM or FFP18 AM.

Materials:

-

Near-membrane Fura-2 derivative (AM ester form)

-

High-quality, anhydrous DMSO

-

Pluronic F-127 (20% solution in DMSO)

-

Adherent cells on coverslips or in imaging dishes

-

Krebs-Ringer-HEPES (KRH) buffer or similar physiological saline

-

Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters) and an emission filter around 510 nm.

Methodology:

-

Prepare Stock Solutions: a. Prepare a 1-5 mM stock solution of the Fura-2 AM derivative in anhydrous DMSO. Store desiccated at -20°C.

-

Prepare Loading Buffer: a. For a final dye concentration of 2-5 µM, first mix the required volume of the dye stock solution with an equal volume of 20% Pluronic F-127. This aids in dispersing the hydrophobic AM ester in the aqueous buffer. b. Vigorously vortex this mixture into pre-warmed KRH buffer. The final Pluronic F-127 concentration should be ~0.02-0.04%. c. Optional: Add probenecid (1-2 mM) to the loading and wash buffers to inhibit organic anion transporters, which can extrude the de-esterified dye from the cell.

-

Cell Loading: a. Wash cells twice with KRH buffer to remove culture medium. b. Replace the buffer with the dye loading solution and incubate for 30-60 minutes at room temperature or 37°C. Incubation at room temperature can reduce dye compartmentalization into organelles.

-

Wash and De-esterification: a. Wash the cells twice with indicator-free KRH buffer (containing probenecid, if used) to remove extracellular dye. b. Incubate the cells in fresh KRH buffer for an additional 30 minutes to allow intracellular esterases to fully cleave the AM ester, trapping the active, membrane-associated indicator.

-

Ratiometric Imaging: a. Place the cells on the microscope stage. b. Acquire images by alternating excitation between ~340 nm and ~380 nm, collecting the emission at ~510 nm for each. c. Record a baseline ratio before adding a stimulus, and continue recording throughout the cellular response.

-

Data Analysis: a. After background subtraction, calculate the ratio of the fluorescence intensity from 340 nm excitation to that from 380 nm excitation (F₃₄₀/F₃₈₀). b. The ratio value can be used to determine the absolute Ca²⁺ concentration using the Grynkiewicz equation, following calibration of the dye's R_min, R_max, and K_d in the specific experimental setup.

Conclusion and Future Directions

The development of near-membrane calcium indicators has been instrumental in advancing our understanding of localized Ca²⁺ signaling. Genetically encoded sensors offer unparalleled targetability and are ideal for chronic in vivo studies, while synthetic indicators often provide superior photostability and the potential for true ratiometric quantification.

Future development will likely focus on creating indicators with faster kinetics to resolve even more rapid signaling events at the mouth of ion channels, improved photostability for long-term imaging, and a broader palette of colors to enable multiplexed imaging of near-membrane Ca²⁺ alongside other signaling events. The continued refinement of these essential tools will undoubtedly unlock new insights into the complex and beautiful world of cellular signaling at the plasma membrane.

References

- 1. Near-membrane [Ca2+] transients resolved using the Ca2+ indicator FFP18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kyleellefsen.com [kyleellefsen.com]

- 3. Extracting meaningful circuit-based calcium dynamics in astrocytes and neurons from adult mouse brain slices using single-photon GCaMP imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring astrocyte calcium microdomains with improved membrane targeted GCaMP reporters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ffp-18-am: A Cell-Permeable Fluorescent Indicator for Near-Membrane Calcium Dynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ffp-18-am, a cell-permeable fluorescent indicator specifically designed for the measurement of near-membrane calcium (Ca²⁺) concentrations. This guide is intended for researchers, scientists, and drug development professionals who are investigating cellular signaling pathways where localized calcium dynamics at the plasma membrane play a critical role.

Core Concepts and Applications

This compound is an acetoxymethyl (AM) ester derivative of a fluorescent Ca²⁺ indicator. The AM ester modification renders the molecule lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeable active indicator in the cytoplasm. Due to its chemical structure, this compound preferentially localizes to the inner leaflet of the plasma membrane, making it an ideal tool for studying Ca²⁺ microdomains in this specific subcellular region.

The primary application of this compound is to monitor near-membrane Ca²⁺ transients that are distinct from global cytosolic Ca²⁺ changes. These localized Ca²⁺ signals are crucial in a variety of cellular processes, including:

-

Store-Operated Calcium Entry (SOCE): A major mechanism for Ca²⁺ influx in non-excitable cells, where the depletion of intracellular Ca²⁺ stores triggers the opening of plasma membrane Ca²⁺ channels.

-

Receptor-Operated Calcium Entry (ROCE): The activation of plasma membrane channels directly by receptor-ligand interactions.

-

Second Messenger Signaling: The initiation and regulation of downstream signaling cascades by localized Ca²⁺ influx.

-

Exocytosis and Endocytosis: Cellular processes involving the fusion and budding of vesicles at the plasma membrane.

Supplier and Purchasing Information

As of late 2025, obtaining this compound may require sourcing from specialized chemical suppliers. While some vendors have previously listed the product, availability can be intermittent. Researchers are advised to inquire directly with suppliers for the most current stock information and lead times.

Potential Supplier:

-

Santa Cruz Biotechnology, Inc. [1]

-

Product Name: FFP-18(AM)

-

Note: Researchers should verify current availability and request a certificate of analysis for lot-specific data.

-

Another previously listed supplier is Immunomart, although the product has been noted as out of stock.[1]

Technical and Quantitative Data

Comprehensive technical data for this compound is not always readily available in a consolidated datasheet. The following table summarizes the available quantitative information from various sources.

| Property | Value | Source |

| Purity | ≥95% | Santa Cruz Biotechnology |

| Molecular Formula | C₆₂H₈₁N₅O₂₅ | Immunomart, Santa Cruz Biotechnology |

| Molecular Weight | 1296.33 g/mol | Santa Cruz Biotechnology |

| CAS Number | 348079-15-2 | Immunomart |

| Storage Temperature | -20°C | Immunomart |

Note: Key quantitative data such as excitation and emission maxima, dissociation constant (Kd) for Ca²⁺, and quantum yield are not consistently provided by suppliers. Researchers may need to perform in-house characterization or consult primary literature for these parameters.

Experimental Protocols

A detailed, standardized protocol for the use of this compound is not widely published. However, based on its properties as an AM ester-based calcium indicator and its application in published research, a general protocol can be outlined. The following methodology is a composite based on standard practices for similar fluorescent probes and findings from a study utilizing this compound in human neutrophils.[2]

Reagent Preparation

-

This compound Stock Solution:

-

Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light and moisture.

-

-

Loading Buffer:

-

A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered with HEPES.

-

The buffer should be at a physiological pH (typically 7.2-7.4).

-

To aid in the solubilization of the AM ester in aqueous buffer, Pluronic® F-127 (a non-ionic surfactant) can be added to the loading buffer at a final concentration of 0.02-0.04%.

-

Probenecid (an anion-exchange transport inhibitor) can be included at 1-2.5 mM to prevent the extrusion of the de-esterified indicator by organic anion transporters.

-

Cell Loading Procedure

-

Cell Preparation:

-

Plate cells on an appropriate imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight.

-

Ensure cells are healthy and sub-confluent on the day of the experiment.

-

-

Dye Loading:

-

Prepare the this compound loading solution by diluting the DMSO stock into the loading buffer to a final concentration typically in the range of 1-10 µM. The optimal concentration will need to be determined empirically for each cell type.

-

Remove the cell culture medium and wash the cells once with the loading buffer (without the dye).

-

Incubate the cells with the this compound loading solution at 37°C for 30-60 minutes in the dark. The optimal loading time will vary depending on the cell type.

-

-

De-esterification:

-

After the loading period, wash the cells two to three times with fresh, warm loading buffer (without the dye, but containing probenecid if used during loading) to remove any extracellular this compound.

-

Incubate the cells for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging Near-Membrane Calcium

-

Microscopy Setup:

-

Use an epifluorescence or confocal microscope equipped with a suitable light source and filter sets for ratiometric or single-wavelength fluorescence imaging.

-

Maintain the cells in a physiological buffer during imaging.

-

A perfusion system is recommended to allow for the addition of stimuli and inhibitors during the experiment.

-

-

Data Acquisition:

-

In a study on neutrophils, the change in the excitation spectra of this compound was used to monitor its conversion to the Ca²⁺-sensitive form.[2]

-

For ratiometric measurements, acquire fluorescence images at two different excitation or emission wavelengths, corresponding to the Ca²⁺-bound and Ca²⁺-free states of the indicator. The exact wavelengths will need to be determined empirically.

-

Acquire a baseline fluorescence signal before the addition of any stimulus.

-

Add the stimulus of interest (e.g., a receptor agonist, or a SERCA inhibitor like thapsigargin to induce store depletion) and record the changes in fluorescence over time.

-

To distinguish between intracellular and any remaining extracellular dye, a membrane-impermeant quenching agent like Ni²⁺ can be added to the extracellular solution.[2]

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

This compound Cell Loading and Activation Workflow

Store-Operated Calcium Entry (SOCE) Signaling Pathway

Experimental Logic for Investigating SOCE with this compound

Conclusion

This compound is a valuable tool for the investigation of near-membrane calcium signaling. Its ability to localize to the sub-plasma membrane space allows for the specific measurement of Ca²⁺ dynamics that are often masked by global cytosolic measurements. While challenges may exist in sourcing the compound and obtaining comprehensive technical specifications, the insights gained from its use can significantly advance our understanding of a wide range of cellular processes. Researchers are encouraged to empirically determine optimal loading conditions and spectral properties for their specific experimental systems.

References

Methodological & Application

Application Notes and Protocols for Ffp-18-am Cell Loading in Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the loading of the fluorescent indicator Ffp-18-am into primary neurons. This guide is intended for researchers and professionals in the fields of neuroscience, cell biology, and drug development who are utilizing fluorescence microscopy to study neuronal activity.

Introduction

This compound is a novel acetoxymethyl (AM) ester-based fluorescent indicator designed for monitoring intracellular signaling in live cells. The AM ester group facilitates the passive diffusion of the dye across the cell membrane. Once inside the neuron, intracellular esterases cleave the AM group, trapping the active, fluorescent form of the dye within the cytosol. This allows for the sensitive detection of specific intracellular events through changes in fluorescence intensity. This protocol has been optimized for primary neuronal cultures, which are a critical tool for studying neuronal function and for screening potential neuro-active compounds.

Experimental Protocols

Materials and Reagents

-

Primary neuronal culture (e.g., hippocampal or cortical neurons)

-

This compound fluorescent dye

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic™ F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Neurobasal medium or other appropriate cell culture medium

-

Poly-D-lysine coated coverslips or culture plates

-

Standard cell culture incubator (37°C, 5% CO2)

-

Fluorescence microscope with appropriate filter sets for this compound

Preparation of Reagents

-

This compound Stock Solution:

-

Prepare a stock solution of this compound by dissolving it in anhydrous DMSO. The final concentration of the stock solution should be between 1 and 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Pluronic™ F-127 Stock Solution:

-

Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in anhydrous DMSO.

-

This solution can be stored at room temperature.

-

-

Loading Solution:

-

For a final loading concentration of 5 µM this compound, dilute the this compound stock solution into a physiological buffer such as HBSS.

-

To aid in the dispersion of the dye in the aqueous loading solution, first mix the required volume of the this compound stock solution with an equal volume of the 20% Pluronic™ F-127 stock solution.

-

Then, dilute this mixture into the physiological buffer to achieve the final desired concentration of this compound and a final Pluronic™ F-127 concentration of 0.02-0.1%.

-

Vortex the loading solution gently before use. It is recommended to prepare this solution fresh for each experiment.

-

Cell Loading Protocol

-

Culture Preparation:

-

Culture primary neurons on poly-D-lysine coated coverslips or in appropriate culture plates until they have reached the desired stage of development for the experiment.

-

-

Medium Removal:

-

Carefully aspirate the culture medium from the neurons.

-

-

Washing:

-

Gently wash the neurons once with pre-warmed (37°C) physiological buffer (e.g., HBSS).

-

-

Dye Loading:

-

Add the freshly prepared this compound loading solution to the neurons. Ensure the entire cell monolayer is covered.

-

-

Incubation:

-

Incubate the neurons with the loading solution for 30-60 minutes at 37°C in a cell culture incubator. The optimal incubation time may need to be determined empirically for different neuronal preparations and experimental conditions.

-

-

Washing:

-

After incubation, carefully aspirate the loading solution.

-

Wash the neurons two to three times with pre-warmed physiological buffer to remove any excess extracellular dye.

-

-

De-esterification:

-

Add fresh, pre-warmed physiological buffer or culture medium to the neurons.

-

Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

The neurons are now ready for fluorescence imaging. Mount the coverslip onto a perfusion chamber on the microscope stage.

-

Use the appropriate excitation and emission wavelengths for this compound to visualize the loaded cells.

-

Data Presentation

The following table summarizes the key quantitative parameters for the this compound cell loading protocol. Researchers should note that these are starting recommendations and may require optimization for specific experimental setups.

| Parameter | Recommended Range | Notes |

| This compound Stock Conc. | 1 - 10 mM in DMSO | Store at -20°C, protected from light. |

| Pluronic F-127 Stock Conc. | 20% (w/v) in DMSO | Aids in dye solubilization. |

| Final Loading Conc. | 1 - 10 µM | Optimal concentration should be determined empirically to maximize signal and minimize toxicity. |

| Incubation Time | 30 - 60 minutes | Longer times may increase dye loading but also potential cytotoxicity. |

| Incubation Temperature | 37°C | Physiological temperature is generally optimal for AM ester loading. |

| De-esterification Time | 30 minutes | Allows for complete cleavage of the AM ester group, activating the dye. |

Visualization

Experimental Workflow

Caption: Workflow for loading this compound into primary neurons.

Signaling Pathway (Hypothetical)

Caption: Activation of this compound within a neuron.

Application Notes and Protocols for Ffp-18-am Staining in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ffp-18-am is a cell-permeable, ratiometric fluorescent indicator specifically designed for the measurement of near-membrane calcium (Ca²⁺) concentrations. Its lipophilic properties facilitate its incorporation into the plasma membrane, allowing for the precise monitoring of Ca²⁺ dynamics in the sub-plasma membrane microdomain. This is particularly valuable for studying cellular processes such as store-operated calcium entry (SOCE), receptor-mediated signaling, and other events that involve localized changes in Ca²⁺ levels at the cell periphery. The acetoxymethyl (AM) ester moiety renders the molecule membrane-permeant. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive form of the dye near the plasma membrane.

Mechanism of Action

This compound is a lipophilic analog of the ratiometric calcium indicator Fura-2. The hydrophobic tail of this compound inserts into the lipid bilayer of the plasma membrane, while the Ca²⁺-chelating headgroup resides in the cytoplasm. Upon binding to Ca²⁺, the fluorescent properties of the dye change, allowing for the ratiometric measurement of Ca²⁺ concentration. Ratiometric imaging involves exciting the dye at two different wavelengths and measuring the ratio of the emitted fluorescence intensities. This method provides a more accurate quantification of ion concentrations, as it is less susceptible to variations in dye concentration, cell thickness, and illumination intensity.

Data Presentation

| Parameter | Value | Cell Type | Reference |

| Working Concentration | 5 µM | Cultured Astrocytes | [1] |

| Loading Time | 2 hours | Cultured Astrocytes | [1] |

| Excitation Wavelength 1 (Ca²⁺-bound) | ~340 nm | N/A | Inferred from Fura-2 analogy |

| Excitation Wavelength 2 (Ca²⁺-free) | ~380 nm | N/A | Inferred from Fura-2 analogy |

| Emission Wavelength | ~510 nm | N/A | Inferred from Fura-2 analogy |

| Typical Change in Fluorescence Ratio (F340/F380) | Varies with stimulus | N/A | Application-dependent |

| Signal-to-Noise Ratio | High | N/A | Dependent on imaging system |

Experimental Protocols

1. Reagent Preparation

-

This compound Stock Solution (1 mM):

-

Bring the vial of this compound to room temperature before opening.

-

Dissolve the contents of the vial in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mM. For example, dissolve 1 mg of this compound (MW: 1296.33 g/mol ) in 771 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light and moisture.

-

-

Pluronic F-127 Stock Solution (20% w/v):

-

Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO.

-

This solution can be stored at room temperature.

-

-

Loading Buffer:

-